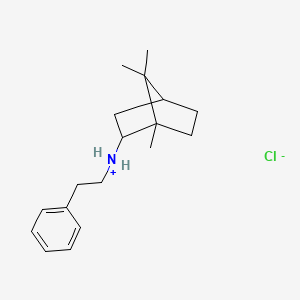
(+-)-endo-N-Phenethyl-2-bornanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-endo-N-Phenethyl-2-bornanamine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a phenethylamine moiety attached to a bornane skeleton. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-Phenethyl-2-bornanamine hydrochloride typically involves the following steps:
Formation of the Bornane Skeleton: The initial step involves the preparation of the bornane skeleton, which can be achieved through the hydrogenation of camphor or related compounds.
Attachment of the Phenethylamine Moiety: The phenethylamine moiety is introduced through a nucleophilic substitution reaction. This step often involves the use of phenethylamine and a suitable leaving group on the bornane skeleton.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-endo-N-Phenethyl-2-bornanamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N-Phenethyl-2-bornanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenethylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(±)-endo-N-Phenethyl-2-bornanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (±)-endo-N-Phenethyl-2-bornanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions are still under investigation, but it is known to influence neurotransmitter release and reuptake processes.
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Shares the phenethylamine core but lacks the bornane skeleton.
Methamphetamine: Similar to amphetamine but with an additional methyl group.
Phenethylamine: The simplest form of the phenethylamine structure.
Uniqueness
(±)-endo-N-Phenethyl-2-bornanamine hydrochloride is unique due to its bornane skeleton, which imparts distinct steric and electronic properties. This structural feature differentiates it from other phenethylamine derivatives and contributes to its unique chemical and biological activities.
Properties
CAS No. |
24629-69-4 |
|---|---|
Molecular Formula |
C18H28ClN |
Molecular Weight |
293.9 g/mol |
IUPAC Name |
2-phenylethyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C18H27N.ClH/c1-17(2)15-9-11-18(17,3)16(13-15)19-12-10-14-7-5-4-6-8-14;/h4-8,15-16,19H,9-13H2,1-3H3;1H |
InChI Key |
OUQOCOBNWGIHFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH2+]CCC3=CC=CC=C3)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


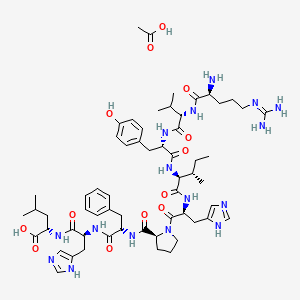

![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)

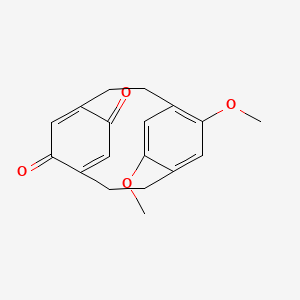

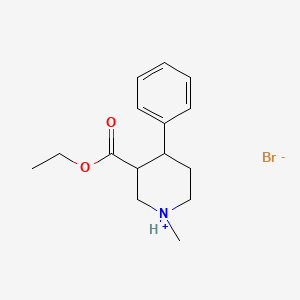


![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
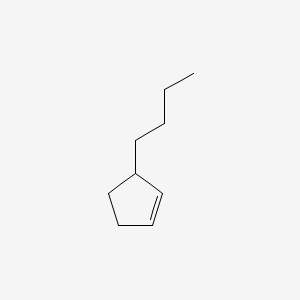
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)

